(R)-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include indole and 2,2,2-trifluoroethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the reaction. Common catalysts include palladium or platinum-based catalysts.
Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate compound, which is then further reacted to yield the final product.
Industrial Production Methods
In an industrial setting, the production of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield the corresponding reduced form of the compound.
Wissenschaftliche Forschungsanwendungen
®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine can be compared with other similar compounds, such as:
Indole Derivatives: Compounds that share the indole core structure but differ in their substituents.
Trifluoroethylamines: Compounds that contain the trifluoroethylamine group but differ in their overall structure.
The uniqueness of ®-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine lies in its specific combination of the indole and trifluoroethylamine groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H15F3N2 |
---|---|
Molekulargewicht |
256.27 g/mol |
IUPAC-Name |
(2R)-1-(1H-indol-3-yl)-N-(2,2,2-trifluoroethyl)propan-2-amine |
InChI |
InChI=1S/C13H15F3N2/c1-9(18-8-13(14,15)16)6-10-7-17-12-5-3-2-4-11(10)12/h2-5,7,9,17-18H,6,8H2,1H3/t9-/m1/s1 |
InChI-Schlüssel |
ZGLNHSCSGHYBCC-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)NCC(F)(F)F |
Kanonische SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.